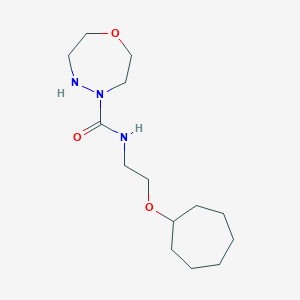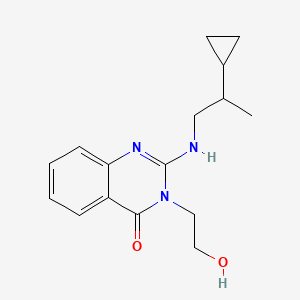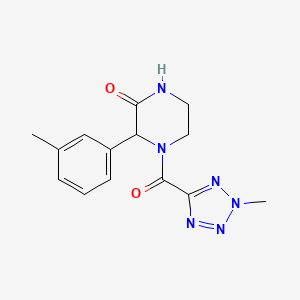
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide, also known as CHOC, is a synthetic compound that belongs to the class of oxadiazepanes. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. CHOC is a highly versatile compound that has shown promising results in various laboratory experiments, making it an important tool for researchers in these fields.
Mecanismo De Acción
The exact mechanism of action of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide is not yet fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects, as well as potential therapeutic applications in the treatment of various neurological disorders. It has also been shown to have potential applications in the treatment of other conditions, such as inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide is its versatility. It has been shown to have a wide range of biological activities, making it an important tool for researchers in various fields. It is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
However, there are also some limitations to the use of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide in laboratory experiments. One of the main limitations is its potential toxicity. It has been shown to have toxic effects at high doses, which can limit its use in certain experiments. It is also relatively expensive compared to other compounds, which can be a limiting factor for some researchers.
Direcciones Futuras
There are many potential future directions for the use of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide in scientific research. One potential direction is the development of new therapeutic applications for the treatment of various neurological disorders. Another potential direction is the exploration of its potential applications in the treatment of other conditions, such as inflammation and pain. Additionally, there is potential for the development of new synthetic methods for the production of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide, which could make it more readily available for use in laboratory experiments.
Métodos De Síntesis
The synthesis of N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide involves the reaction of 1,4,5-oxadiazepane-4-carboxylic acid with cycloheptylamine and 2-bromoethyl cycloheptyl ether. The reaction is carried out in the presence of a suitable catalyst under controlled conditions. The resulting product is purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. It has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy and anxiety disorders.
Propiedades
IUPAC Name |
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c18-14(17-9-12-19-10-8-16-17)15-7-11-20-13-5-3-1-2-4-6-13/h13,16H,1-12H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEJCFNDPGUARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCNC(=O)N2CCOCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cycloheptyloxyethyl)-1,4,5-oxadiazepane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[3-(2-Methoxyphenoxy)piperidin-1-yl]pyridin-3-yl]methanol](/img/structure/B7437630.png)
![2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7437632.png)
![N-[4-(difluoromethoxy)phenyl]-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7437637.png)
![Tert-butyl 3-[2-[(1-oxidopyridin-1-ium-3-yl)amino]-2-oxoethoxy]azetidine-1-carboxylate](/img/structure/B7437641.png)

![N-[2-(2-fluorophenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437664.png)

![6-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]-1-methyl-2,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-3-one](/img/structure/B7437686.png)
![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![2-[1-(2-methyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)ethyl]-3H-quinazolin-4-one](/img/structure/B7437711.png)
![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
![1-(1-Benzofuran-2-yl)-2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B7437724.png)
